molecular formula C12H32OSi3 B15439631 3,3,3-Tris(trimethylsilyl)propan-1-ol CAS No. 78375-59-4

3,3,3-Tris(trimethylsilyl)propan-1-ol

Cat. No.: B15439631
CAS No.: 78375-59-4
M. Wt: 276.64 g/mol
InChI Key: QCNVGOLJTREVNK-UHFFFAOYSA-N
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Description

3,3,3-Tris(trimethylsilyl)propan-1-ol is a high-purity organosilicon compound of significant interest in advanced chemical research and development. This reagent features a unique molecular structure combining a propanol backbone with three trimethylsilyl groups, making it a potential building block for complex synthesis. While specific applications for this exact molecule are not widely published in commonly available sources, its structure suggests potential utility in materials science, polymer chemistry, and organic synthesis. Researchers are investigating its use as a precursor for novel silicone-based polymers, a modifying agent to impart specific surface properties, or a reagent in the development of new synthetic methodologies. The tris(trimethylsilyl) moiety is known to confer distinctive steric and electronic properties that can dramatically alter reactivity and product characteristics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult specialized literature and conduct appropriate safety assessments before use. The precise chemical and physical properties, including CAS number, molecular weight, boiling point, density, and safety classifications, must be confirmed with analytical data from the quality control department.

Properties

CAS No.

78375-59-4

Molecular Formula

C12H32OSi3

Molecular Weight

276.64 g/mol

IUPAC Name

3,3,3-tris(trimethylsilyl)propan-1-ol

InChI

InChI=1S/C12H32OSi3/c1-14(2,3)12(10-11-13,15(4,5)6)16(7,8)9/h13H,10-11H2,1-9H3

InChI Key

QCNVGOLJTREVNK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CCO)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Trimethylsilyl)-1-propanol (CAS: 2917-47-7)

  • Structure : Contains a single TMS group on the terminal carbon.
  • Molecular Formula : C₆H₁₆OSi (MW: 132.28 g/mol).
  • Key Differences :
    • Reduced steric hindrance compared to the tris-TMS derivative, enabling broader reactivity in nucleophilic substitutions.
    • Lower hydrophobicity (logP ≈ 1.5 vs. estimated logP > 4 for the tris-TMS compound).
    • Applications: Intermediate for silicone surfactants and crosslinking agents .

3-(Trimethylsilyl)-2-propyn-1-ol (CAS: 5272-36-6)

  • Structure : Propargyl alcohol with a TMS group on the triple-bond-bearing carbon.
  • Molecular Formula : C₆H₁₂OSi (MW: 128.24 g/mol).
  • Key Differences :
    • Presence of a triple bond enhances reactivity in click chemistry (e.g., Huisgen cycloaddition).
    • Lower thermal stability due to propargyl group decomposition above 150°C.
    • Applications: Precursor for silylated alkynes in polymer chemistry .

3-(4-(Trimethylsilyl)-1H-1,2,3-triazol-1-yl)propan-1-ol

  • Structure: Propanol substituted with a triazole ring bearing a TMS group.
  • Molecular Formula : C₈H₁₇N₃OSi (MW: 199.33 g/mol).
  • Bioactivity: Potential use in medicinal chemistry due to triazole’s pharmacophore properties. Synthesis: Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure: Aromatic propanol derivative with a 3-tolyl group and two methyl substituents.
  • Key Differences: Aromaticity confers UV stability and fragrance properties, unlike the non-aromatic tris-TMS compound. Regulatory Status: IFRA-approved for use in perfumery with restricted concentrations .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3,3,3-Tris(trimethylsilyl)propan-1-ol 78375-59-4 C₁₂H₃₀O₃Si₃ 318.69 Three TMS groups Silicone intermediates, protective groups
3-(Trimethylsilyl)-1-propanol 2917-47-7 C₆H₁₆OSi 132.28 Single TMS group Surfactants, crosslinkers
3-(Trimethylsilyl)-2-propyn-1-ol 5272-36-6 C₆H₁₂OSi 128.24 TMS, propargyl Polymer chemistry
3-(4-(TMS)-triazol-1-yl)propan-1-ol 83048-65-1 C₈H₁₇N₃OSi 199.33 TMS, triazole Medicinal chemistry

Research Findings and Trends

  • Steric Effects: The tris-TMS substitution in this compound drastically reduces nucleophilic reactivity at the hydroxyl group compared to mono-TMS analogs, favoring its use as a protecting group in sensitive syntheses .
  • Thermal Stability : Tris-TMS derivatives exhibit decomposition temperatures >250°C, outperforming propargyl and triazole-containing analogs (<200°C) .
  • Hydrophobicity: The tris-TMS compound’s logP value (estimated 4.2) surpasses other propanol derivatives, making it ideal for hydrophobic coatings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3,3-tris(trimethylsilyl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves silylation of propan-1-ol derivatives using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions. For example, a three-step approach may include:

Protection : Alcohol protection using TMSCl in the presence of a base (e.g., triethylamine) to prevent side reactions.

Silylation : Sequential substitution at the β-carbon using Grignard reagents or organolithium compounds.

Deprotection : Controlled hydrolysis to regenerate the hydroxyl group.
Yields are sensitive to moisture; inert atmosphere (argon/nitrogen) and dry solvents (e.g., THF, DCM) are critical. Reported yields range from 60–85%, with by-products including over-silylated derivatives .

Q. How is this compound characterized analytically, and what spectral signatures are diagnostic?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : A triplet for the -CH2OH group (~δ 1.5–1.7 ppm), with TMS protons at δ 0.1–0.2 ppm.
  • ¹³C NMR : Quartet signals for silicon-bonded carbons (δ 5–10 ppm) and a distinct hydroxyl-bearing carbon (δ 60–65 ppm).
  • IR : Broad O-H stretch (~3200–3400 cm⁻¹) and Si-C stretches (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₃₀O₁Si₃ (calc. 298.18 g/mol), with fragmentation patterns showing loss of trimethylsilyl groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Distillation : Fractional vacuum distillation (boiling point ~150–160°C at 1 mmHg) to separate from low-boiling by-products.
  • Chromatography : Silica gel column chromatography using hexane/ethyl acetate (9:1) to resolve silylated impurities.
  • Crystallization : Low-temperature recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How do steric effects from the tris(trimethylsilyl) groups influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The bulky TMS groups create steric hindrance, reducing nucleophilic attack at the β-carbon. This property is exploited in:

  • Ligand Design : As a chelating agent for transition metals (e.g., Ni, Pd), enhancing selectivity in cross-coupling reactions by preventing undesired coordination.
  • Catalyst Stability : The hydrophobic TMS groups improve air/moisture tolerance in organometallic catalysts. Computational studies (DFT) show steric parameters (Tolman cone angle >150°) correlate with reaction turnover .

Q. What mechanistic insights explain contradictory reports on the compound’s acid-catalyzed degradation pathways?

  • Methodological Answer : Degradation pathways vary with acid strength and solvent:

  • Strong Acids (HCl, H₂SO₄) : Cleave Si-C bonds, yielding propan-1-ol and hexamethyldisiloxane.
  • Weak Acids (AcOH) : Promote Si-O-Si network formation via condensation, detected by ²⁹Si NMR (signals at δ -20 to -30 ppm).
    Contradictions arise from moisture content; kinetic studies using in-situ FTIR show pseudo-first-order decay in anhydrous conditions versus second-order in wet environments .

Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?

  • Methodological Answer :

  • MD Simulations : Predict decomposition temperatures by analyzing bond dissociation energies (BDEs) of Si-C and C-O bonds.
  • DFT Calculations : Identify electron-deficient sites prone to oxidation; substituents like electron-withdrawing groups (e.g., -CF₃) at the β-position increase stability (ΔG‡ > 150 kJ/mol).
    Validation via TGA shows derivatives with calculated BDEs >400 kJ/mol exhibit decomposition temperatures >250°C .

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